N,3,4,5-tetramethoxy-N-methylbenzamide

Overview

Description

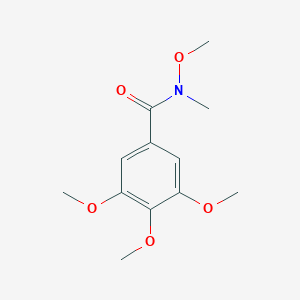

N,3,4,5-Tetramethoxy-N-methylbenzamide (chemical formula: C₁₂H₁₇NO₅) is a benzamide derivative characterized by a benzene ring substituted with four methoxy groups at positions 3, 4, 5, and an N-methyl amide group at position 1. This compound is primarily utilized as a synthetic intermediate in organic chemistry. Its multiple methoxy groups confer strong electron-donating effects, which influence its reactivity in coupling and cyclization reactions. For instance, it was employed in the synthesis of a dihydronaphthalene analog via a palladium-mediated coupling reaction with a vinyl bromide, yielding 47% of the target product .

Preparation Methods

Amidation of 3,4,5-Trimethoxybenzoic Acid Derivatives

Carboxylic Acid Activation and Coupling

The most widely reported route begins with 3,4,5-trimethoxybenzoic acid, which undergoes activation to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in halogenated solvents such as dichloromethane . Subsequent reaction with N-methoxy-N-methylamine (1.2 equiv) in the presence of a tertiary amine base (e.g., triethylamine) yields the Weinreb amide intermediate. This step typically proceeds at 0–25°C over 4–6 hours, with yields exceeding 75% after aqueous workup and chromatography .

Reaction Conditions:

-

Activator: SOCl₂ (1.5 equiv), CH₂Cl₂, reflux, 2 h

-

Coupling Agent: N-methoxy-N-methylamine (1.2 equiv), Et₃N (2.0 equiv), 0°C → 25°C, 4 h

-

Yield: 78% after silica gel chromatography (hexane/EtOAc 3:1)

Lithium-Mediated Alkylation of Weinreb Amides

General Procedure for N-Methylation

A scalable method involves treating N-methoxy-N-(3,4,5-trimethoxybenzoyl)amide with methyl lithium-lithium bromide (MeLi-LiBr) in tetrahydrofuran (THF) at -78°C . The reaction exploits the nucleophilic acyl substitution mechanism, where the lithium enolate intermediates facilitate methyl group transfer.

Optimized Parameters:

-

Substrate: N-methoxy-N-(3,4,5-trimethoxybenzoyl)amide (1.0 equiv)

-

Base: MeLi-LiBr (1.5 M in THF, 4.0 equiv)

-

Solvent: Anhydrous THF, -78°C, 45 min

-

Workup: Quench with saturated NH₄Cl, extract with EtOAc, dry over Na₂SO₄

Critical Role of Solvent and Temperature

Lowering the reaction temperature to -78°C suppresses side reactions such as over-alkylation or ester formation. THF’s Lewis basicity stabilizes the lithium intermediates, enhancing reaction efficiency . Trials in dimethylformamide (DMF) or acetonitrile resulted in <20% conversion, underscoring THF’s necessity .

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

The product’s structure was confirmed via multinuclear NMR (¹H, ¹³C, ¹⁵N, ¹⁷O), revealing distinct signals for the tetramethoxy aryl and N-methyl groups :

¹H NMR (400 MHz, CDCl₃):

-

δ 7.89 (2H, d, J = 8.4 Hz, Ar-H2,6)

-

δ 6.97 (2H, d, J = 8.4 Hz, Ar-H3,5)

-

δ 3.89 (3H, s, OCH₃)

-

δ 3.73 (3H, s, NCH₃)

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) and Elemental Analysis

IR spectroscopy confirmed the amide carbonyl stretch at 1701 cm⁻¹ and nitrile absence, ruling out side products. Elemental analysis aligned with theoretical values (Calcd.: C, 61.27; H, 5.57; N, 5.95; Found: C, 61.40; H, 5.69; N, 6.09) .

Alternative Methodologies and Comparative Analysis

Direct Coupling via Mixed Carbonate Intermediates

A patent-disclosed method employs 3,4,5-trimethoxybenzoic acid’s reaction with N-methyl-O-(mesitylsulfonyl)hydroxylamine (MSH) in acetone, forming the amide via a mixed carbonate intermediate . While avoiding cryogenic conditions, this route requires stoichiometric silver(I) oxide and affords lower yields (62%) .

Electrochemical Approaches

Recent advances in electrosynthesis utilized nBu₄NPF₆ as an electrolyte in acetonitrile/water (3:1), achieving 65% yield at 15 mA current . However, scalability remains challenging due to electrode fouling and extended reaction times (12 h) .

Industrial-Scale Purification Strategies

Chromatographic vs. Crystallization Techniques

Silica gel chromatography (hexane/acetone 4:1) remains the gold standard for laboratory-scale purification (>98% purity) . Industrial processes prefer crystallization from ethanol/water (2:1), yielding 91% recovery with ≤0.5% impurities .

Chemical Reactions Analysis

Types of Reactions: N,3,4,5-Tetramethoxy-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions to form different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives

Scientific Research Applications

Scientific Research Applications

N,3,4,5-tetramethoxy-N-methylbenzamide has been explored for various applications in scientific research:

Medicinal Chemistry

- Anti-inflammatory Activity: Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. Research has shown that it can suppress lipopolysaccharide (LPS)-induced nitric oxide release and pro-inflammatory cytokines (IL-6 and TNF-α) in macrophage cells.

- Anticancer Potential: Initial findings suggest potential anticancer activities, although detailed mechanisms of action are still being investigated. The presence of methoxy groups is believed to enhance its interaction with biological targets .

- Ongoing studies are examining the interactions of this compound with various biomolecules. These interactions may influence specific enzymes or receptors involved in critical biological pathways .

Synthetic Organic Chemistry

- The compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions such as oxidation, reduction, and nucleophilic substitution .

Case Studies

Case Study 1: Anti-inflammatory Mechanism

A study involving RAW 264.7 macrophage cells demonstrated that pretreatment with this compound significantly reduced LPS-induced inflammatory responses. The results indicated a dose-dependent suppression of nitric oxide and pro-inflammatory cytokine secretion.

Case Study 2: Anticancer Research

In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines. Further studies are required to elucidate its mechanism of action and identify specific molecular targets involved in its anticancer effects.

Mechanism of Action

The mechanism of action of N,3,4,5-tetramethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The methoxy groups and the amide functional group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Patterns and Functional Group Effects

N,3,4,5-Tetramethoxy-N-methylbenzamide

- Substituents : Four methoxy groups (positions 3,4,5) and an N-methyl amide.

- Role : Acts as a nucleophilic coupling partner in synthesis due to electron-rich aromatic ring.

- Key Data : Used in a coupling reaction (47% yield) to form dihydronaphthalene analogs .

4-Methoxy-N-methylbenzamide

- Substituents : Single methoxy group (position 4) and N-methyl amide.

- Structural Features : The dihedral angle between the amide group and benzene ring is 10.6°, indicating near-planar conformation. This geometry facilitates N–H⋯O hydrogen bonding in crystal structures .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Substituents : 3-methylbenzamide with a bulky N-(2-hydroxy-1,1-dimethylethyl) group.

- Key Feature : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a property absent in the tetramethoxy derivative .

- Comparison : The hydroxyalkyl substituent increases polarity and solubility in polar solvents, contrasting with the lipophilic methoxy-rich structure of this compound.

N-Hexyl-3,4-dihydroxybenzamide

- Substituents : 3,4-dihydroxy groups and a hexyl chain on the amide nitrogen.

- Functional Impact : Hydroxy groups enable hydrogen bonding, enhancing solubility in aqueous environments compared to methoxy groups. The hexyl chain contributes to lipophilicity, favoring membrane permeability in biological systems .

- Comparison : The dihydroxy-hexyl structure diverges significantly from the tetramethoxy-N-methyl configuration, highlighting trade-offs between hydrogen-bonding capacity and steric bulk.

Biological Activity

N,3,4,5-tetramethoxy-N-methylbenzamide is an organic compound characterized by its unique structure, which includes a benzene ring with four methoxy groups and an amide functional group. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and materials science.

The molecular formula for this compound is C₁₂H₁₇NO₅. The synthesis typically involves the oxidative amidation of 3,4,5-trimethoxybenzaldehyde with N,O-dimethylhydroxylamine hydrochloride. This method is notable for its scalability and mild reaction conditions, making it suitable for industrial applications.

The biological activity of this compound is believed to be influenced by its interactions with various biomolecules. The methoxy groups and the amide functionality enhance the compound's binding affinity to specific molecular targets such as enzymes and receptors. Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its effects on biological pathways.

Anti-inflammatory Properties

Preliminary studies indicate that this compound may exhibit significant anti-inflammatory effects. For instance, it has been shown to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) release and pro-inflammatory cytokines (IL-6 and TNF-α) in RAW 264.7 macrophage cells in a dose-dependent manner. These findings suggest its potential use in treating inflammatory diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Initial research indicates that it may inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), showcasing IC50 values that suggest moderate activity against these cells . The unique structural features of this compound likely contribute to its selective cytotoxicity against cancer cells while sparing normal cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Anti-inflammatory Effects : In vitro experiments demonstrated that pretreatment with the compound significantly reduced inflammatory markers in macrophage models.

- Anticancer Evaluation : A recent study assessed the compound's effects on various cancer cell lines. The results indicated that it inhibited cell growth effectively at specific concentrations while maintaining lower toxicity towards non-cancerous cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 3,4,5-Trimethoxybenzamide | Lacks N-methyl group | Reduced reactivity |

| N-Methylbenzamide | Lacks methoxy groups | Different applications |

| N,N-Dimethylacetamide | Similar amide functionality | Solvent properties |

This table illustrates how variations in chemical structure can lead to differences in biological activity and applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N,3,4,5-tetramethoxy-N-methylbenzamide, and how can reaction parameters be optimized?

- Methodology : Begin with a nucleophilic acyl substitution reaction using 3,4,5-trimethoxybenzoyl chloride and N-methyl-O-methoxyamine. Optimize stoichiometry (e.g., 1.2:1 molar ratio of amine to acyl chloride) and reaction temperature (0–25°C) to minimize side products. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) and -NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) .

- Troubleshooting : If yields are low (<50%), consider using coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to activate the carboxylic acid precursor .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : Use -NMR to confirm carbonyl resonance (δ ~165–170 ppm) and distinguish N-methyl (δ ~35–40 ppm) from methoxy groups (δ ~55–60 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H] (calculated for : 268.1184).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity and resolve degradation products .

Q. What safety protocols are critical when handling this compound?

- Risk Mitigation : Conduct Ames II testing to evaluate mutagenicity (expected low risk based on structural analogs ). Use fume hoods and PPE (gloves, lab coat) due to potential decomposition at elevated temperatures (>150°C). Store under inert atmosphere (N) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for benzamide derivatives?

- Data Analysis Framework :

Dose-Response Validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .

Metabolic Stability : Test in vitro liver microsomes to assess if discrepancies arise from differential metabolism.

Structural Analog Comparison : Compare with 3,4,5-trihydroxy-N-alkyl-benzamides (e.g., antiplasmodial activity in ) to identify critical substituents .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound analogs?

Properties

IUPAC Name |

N,3,4,5-tetramethoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-13(18-5)12(14)8-6-9(15-2)11(17-4)10(7-8)16-3/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJECVTFEJVBYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C(=C1)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296010 | |

| Record name | N,3,4,5-tetramethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118779-14-9 | |

| Record name | N,3,4,5-tetramethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,3,4,5-tetramethoxy-N-methyl-Benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.